An In-Depth Technical Guide to the Chemical Properties of 5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Chemical Properties of 5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and spectroscopic characterization of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic interplay between the electron-rich pyrrole ring, the electron-withdrawing dichlorophenyl substituent, and the reactive aldehyde functionality. This document details the Vilsmeier-Haack synthesis, provides an in-depth analysis of its expected spectroscopic signatures (NMR, IR, MS), explores its chemical reactivity, and discusses its potential applications, particularly in the development of novel therapeutic agents. The content is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical behavior.
Synthesis: The Vilsmeier-Haack Approach
The synthesis of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is most effectively achieved via the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes an electrophilic iminium salt, the "Vilsmeier reagent," which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]
The causality for this synthetic choice is rooted in the electronic nature of the precursor, 2-(2,4-dichlorophenyl)-1H-pyrrole. The pyrrole ring is a π-excessive system, making it highly susceptible to electrophilic aromatic substitution.[5] The Vilsmeier-Haack reaction is selective for the C2 position (α to the nitrogen), which is the most nucleophilic site in the pyrrole ring.[6]
Reaction Mechanism
The reaction proceeds in two primary stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis during aqueous workup yield the final aldehyde product.[2]
A diagram of the Vilsmeier-Haack reaction workflow is presented below.
Caption: Workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on standard Vilsmeier-Haack reactions applied to pyrrole substrates.[6]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) in an ice-salt bath to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting material, 2-(2,4-dichlorophenyl)-1H-pyrrole (1.0 eq.), in a minimal amount of anhydrous DMF or 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from 4 to 12 hours.
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH reaches 6-7.
-
Hydrolysis & Extraction: Stir the neutralized mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde.
Spectroscopic and Physicochemical Characterization
Physicochemical Properties
| Property | Value (Predicted) |
| Molecular Formula | C₁₁H₇Cl₂NO |
| Molar Mass | 240.09 g/mol |
| Appearance | Pale yellow to light brown solid |
| Solubility | Soluble in DMSO, DMF, chloroform, methanol; sparingly soluble in water.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure. The electron-withdrawing nature of both the aldehyde and the dichlorophenyl groups will cause a downfield shift (higher ppm) for the pyrrole ring protons and carbons compared to unsubstituted pyrrole.[8]
¹H NMR: The spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton, and the protons on both the pyrrole and dichlorophenyl rings.
¹³C NMR: The spectrum will show 11 distinct carbon signals. The aldehyde carbonyl carbon will be significantly downfield.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Assignment | δ (ppm) |
| Aldehyde (-CHO) | 9.6 - 9.8 |
| N-H | 11.0 - 12.0 |
| Dichlorophenyl-H | 7.3 - 7.7 |
| Pyrrole H4 | 7.1 - 7.3 |
| Pyrrole H3 | 6.4 - 6.6 |
Predicted shifts are based on data for pyrrole-2-carbaldehyde and substituted pyrroles in solvents like CDCl₃ or Acetone-d₆.[7][8][10] The N-H proton shift is highly dependent on solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| 3200 - 3400 | N-H | Stretch | Medium, Broad |
| 3050 - 3150 | Aromatic C-H | Stretch | Medium-Weak |
| 2800 - 2900 | Aldehyde C-H | Stretch | Weak |
| 1660 - 1680 | C=O (Aldehyde) | Stretch | Strong, Sharp |
| 1550 - 1600 | C=C (Aromatic) | Stretch | Medium |
| 1000 - 1100 | C-Cl | Stretch | Strong |
Characteristic absorption values are based on established IR correlation tables.[11][12] The strong carbonyl (C=O) stretch is a particularly prominent and diagnostic peak.[13]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺. The isotopic pattern will be characteristic for a molecule containing two chlorine atoms (M, M+2, M+4 peaks). Fragmentation pathways for 2-substituted pyrroles are influenced by the side-chain.[14][15]
Predicted Fragmentation:
-
[M+H]⁺: The molecular ion peak.
-
Loss of CO: A common fragmentation for aldehydes, leading to a [M+H-28]⁺ ion.
-
Loss of Cl: Cleavage of a chlorine atom [M+H-35]⁺.
-
Pyrrole Ring Cleavage: Fragmentation of the heterocyclic core.
Chemical Reactivity and Derivatization
The chemical reactivity of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is dominated by its two primary functional regions: the aldehyde group and the pyrrole ring.
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for further chemical modification.
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Can be reduced to the corresponding alcohol (5-(2,4-dichlorophenyl)-1H-pyrrol-2-yl)methanol) using reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: Readily undergoes condensation with primary amines to form Schiff bases (imines). This is a foundational reaction for building more complex molecular scaffolds. For example, reaction with anilines or other aminoheterocycles can generate ligands for coordination chemistry or molecules with potential biological activity.[5]
Caption: Key reaction pathways of the aldehyde group.
Reactivity of the Pyrrole Ring
The pyrrole ring, while activated towards electrophilic substitution, is somewhat deactivated by the two electron-withdrawing groups (aldehyde and dichlorophenyl).
-
N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH) to form the corresponding pyrrolide anion. This anion can then be alkylated or acylated to introduce substituents at the N1 position.
-
Further Electrophilic Substitution: While less reactive than the parent pyrrole, further substitution on the ring (at C3 or C4) might be possible under harsh conditions, though regioselectivity could be an issue.
Applications in Research and Drug Development
Pyrrole and its derivatives are prominent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[16] The presence of a dichlorophenyl moiety is a common feature in many pharmacologically active compounds, often enhancing lipophilicity and binding affinity.
-
Anti-inflammatory and Antioxidant Agents: Diarylpyrrole derivatives have been reported to show affinity for the COX-2 active site and possess anti-inflammatory properties.[17]
-
Antimicrobial and Antifungal Agents: The pyrrole nucleus is a core component of numerous natural and synthetic compounds with antibacterial and antifungal potential.[5] The specific substitution pattern of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde makes it a candidate for screening against various microbial strains.
-
Anticancer Agents: Many heterocyclic compounds containing pyrrole are investigated for their antitumor properties.[16] Derivatives of this compound could be synthesized and evaluated for their cytotoxic activity against cancer cell lines.
-
Insecticidal Agents: Recent studies have shown that certain substituted pyrrole derivatives possess significant insecticidal bioefficacy.[5]
The title compound serves as a critical intermediate for synthesizing a library of derivatives (e.g., Schiff bases, hydrazones, oximes) for high-throughput screening in drug discovery programs.[9]
Conclusion
5-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a synthetically accessible and chemically versatile heterocyclic compound. Its properties are defined by the electronic interplay of its constituent aromatic rings and the aldehyde functional group. The Vilsmeier-Haack reaction provides a reliable route for its synthesis. A thorough understanding of its spectroscopic characteristics is crucial for its identification and for monitoring its subsequent reactions. The compound's reactivity at both the aldehyde and the pyrrole N-H positions offers numerous avenues for derivatization, making it a highly valuable platform for the development of novel compounds in medicinal chemistry and materials science.
References
-
Tetrahedron Letters. (1990). Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes. R Discovery. Available at: [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Table. Available at: [Link]
-
PubMed. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Available at: [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). Available at: [Link]
-
Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5).... Available at: [Link]
-
ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid at BMRB. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry Class overview. (2013). Available at: [Link]
-
HSCprep. (2024). Infrared Spectroscopy: Analyzing Organic Compound Structures - Chemistry. Available at: [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]
-
ScienceOpen. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Available at: [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]
-
IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. Available at: [Link]
-
Scite.ai. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. growingscience.com [growingscience.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. scienceopen.com [scienceopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpsionline.com [jpsionline.com]
- 10. epfl.ch [epfl.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. hscprep.com.au [hscprep.com.au]
- 13. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. scite.ai [scite.ai]
